Home > Products > Screening Compounds P16582 > Dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate -

Dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-3852946
CAS Number:
Molecular Formula: C26H29NO8
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nifedipine is a prominent calcium channel blocker extensively utilized in managing hypertension and angina. It belongs to the 1,4-dihydropyridine class and exhibits high efficacy in treating cardiovascular diseases by impeding calcium influx into cells. []

    Relevance: Nifedipine serves as a crucial structural foundation for numerous 1,4-dihydropyridine calcium channel blockers, including dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring structure, differing in substituents at the 4-position and nitrogen atom of the dihydropyridine ring. These structural variations contribute to potential differences in pharmacological profiles. [, , , , , ]

Nicardipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

    Compound Description: Nicardipine, another extensively employed calcium channel blocker, finds therapeutic application in treating hypertension and angina pectoris. Similar to nifedipine, it belongs to the 1,4-dihydropyridine class, differing in the substituent at the 3-position of the dihydropyridine ring. []

    Relevance: Nicardipine exhibits structural similarities to dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the 1,4-dihydropyridine class of calcium channel blockers. The shared core structure suggests potential similarities in their mechanisms of action, while substituent differences at the 3- and 4-positions and nitrogen atom of the dihydropyridine ring could contribute to variations in their pharmacological properties. [, , , ]

Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nimodipine is a calcium channel blocker primarily employed to prevent and treat neurological complications arising from subarachnoid hemorrhage, a condition involving bleeding within the brain. [, ]

    Relevance: Nimodipine is structurally related to dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as both belong to the 1,4-dihydropyridine class and share the core dihydropyridine ring. Variations in substituents at the 3-, 4-positions, and nitrogen atom of this core structure likely contribute to differences in their pharmacological activities and target specificities. [, ]

Nitrendipine ((+/-)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nitrendipine, a calcium channel blocker, is used to manage hypertension. It shares structural similarities with other dihydropyridine calcium channel blockers, differing in substituents attached to the core structure. []

    Relevance: The structural similarities between nitrendipine and dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate lie in their shared 1,4-dihydropyridine scaffold. Despite this shared foundation, variations in substituents at the 3-, 4-positions, and nitrogen atom of the dihydropyridine ring likely lead to variations in their pharmacological profiles, including their potency, selectivity for calcium channels, and metabolic pathways. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP is a calcium channel blocker that has demonstrated therapeutic potential in treating chronic pulmonary hypertension. Studies indicate its ability to reduce pulmonary artery pressure and ameliorate pulmonary vascular remodeling. []

    Relevance: DCDDP shares the fundamental 1,4-dihydropyridine structure with dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural difference lies in the 4-position substituent on the dihydropyridine ring, with DCDDP having a 2-chlorophenyl group and the target compound possessing a 3,4,5-trimethoxyphenyl group. This difference in substituents could influence their interactions with calcium channels and other biological targets, ultimately affecting their pharmacological profiles. [, ]

Isradipine (isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

    Compound Description: Isradipine, a lipophilic dihydropyridine calcium channel blocker, is utilized in treating hypertension. Its slow absorption kinetics have been investigated for modified-release formulations. []

    Relevance: Isradipine shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations in substituents at the 4-position and the nitrogen atom of the dihydropyridine ring, as well as the nature of the ester groups, are key factors that could lead to differences in their physicochemical properties, including lipophilicity, which in turn can influence their pharmacokinetic profiles, such as absorption and distribution in the body. []

MPC-1304 (methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: MPC-1304 is a novel calcium antagonist recognized for its potent vasodilating and antihypertensive properties, demonstrating significant potential for treating hypertension. [, ]

    Relevance: MPC-1304 is structurally analogous to dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the 1,4-dihydropyridine class and sharing the core dihydropyridine ring system. Substituent variations at the 3- and 4-positions, along with the nitrogen atom of the dihydropyridine ring, contribute to differences in their pharmacological activities and metabolic profiles. [, ]

Telmisartan

    Compound Description: Telmisartan, classified as an angiotensin II receptor blocker (ARB), effectively manages hypertension by inhibiting the binding of angiotensin II to its receptor. It is often utilized in combination therapies with calcium channel blockers for enhanced cardiovascular protection. []

    Relevance: While telmisartan does not share the core 1,4-dihydropyridine structure of dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it is relevant due to its frequent use in combination therapies with calcium channel blockers, aiming to achieve synergistic effects in managing cardiovascular conditions. []

Properties

Product Name

Dimethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 1-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C26H29NO8/c1-30-18-9-7-16(8-10-18)13-27-14-19(25(28)34-5)23(20(15-27)26(29)35-6)17-11-21(31-2)24(33-4)22(12-17)32-3/h7-12,14-15,23H,13H2,1-6H3

InChI Key

SPEKGEVPBVXKMY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.